REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.C([Li])CCC.[Br:14]Br.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O1CCCC1.O>[Br:14][C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
261.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
151.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
before warming to −10°
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
the solvents are removed at ambient pressure
|
Type
|
DISTILLATION
|
Details
|
the product is distilled at 92-96° (20 mm Hg)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |